molecular formula C5H5NOS B1588974 5-Methylthiazole-4-carbaldehyde CAS No. 261710-79-6

5-Methylthiazole-4-carbaldehyde

Cat. No.: B1588974
CAS No.: 261710-79-6
M. Wt: 127.17 g/mol
InChI Key: BEVOHAAXXVHNQE-UHFFFAOYSA-N
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Description

5-Methylthiazole-4-carbaldehyde is an organic compound with the molecular formula C5H5NOS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its aromatic properties and is used in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylthiazole-4-carbaldehyde typically involves the reaction of thiazole derivatives with appropriate aldehydes. One common method includes the reduction of thiazole esters to form the desired aldehyde . The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Methylthiazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methylthiazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 4-Methylthiazole-5-carbaldehyde
  • 2-Methylthiazole-4-carbaldehyde
  • 5-Ethylthiazole-4-carbaldehyde

Comparison: 5-Methylthiazole-4-carbaldehyde is unique due to its specific substitution pattern on the thiazole ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Biological Activity

5-Methylthiazole-4-carbaldehyde (MTC) is a heterocyclic organic compound characterized by its thiazole ring and an aldehyde functional group. Its molecular formula is C5H5NOSC_5H_5NOS, with a molecular weight of approximately 127.16 g/mol. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The structural features of MTC play a crucial role in its biological activity. The presence of the methyl group at the 5-position and the carbaldehyde group at the 4-position contribute to its unique reactivity and interaction with biological systems.

Property Value
Molecular FormulaC₅H₅NOS
Molecular Weight127.16 g/mol
Functional GroupsThiazole, Aldehyde

Antimicrobial Properties

MTC has been studied for its potential antimicrobial effects, particularly against various bacterial strains. Research indicates that thiazole derivatives can exhibit significant antibacterial activity, which is essential for developing new therapeutic agents against resistant bacterial infections.

Anticancer Activity

The anticancer potential of MTC is notable, as studies show that it can induce apoptosis in cancer cells. This process involves disrupting mitochondrial function and activating caspase enzymes, which are critical in programmed cell death pathways. The compound's ability to modulate cell signaling pathways further enhances its anticancer properties .

Anti-inflammatory Effects

Research has demonstrated that MTC and its derivatives possess anti-inflammatory properties. In vivo studies using carrageenan-induced mouse paw edema models have shown that compounds related to MTC can effectively reduce inflammation, with some exhibiting better activity than established anti-inflammatory drugs like indomethacin . The mechanism involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which plays a significant role in inflammatory responses .

The mechanism of action for MTC involves several biochemical pathways:

  • Enzyme Interaction : MTC interacts with specific enzymes and receptors, leading to the activation or inhibition of various biochemical pathways.
  • Induction of Apoptosis : The compound disrupts mitochondrial membrane potential and activates caspases, resulting in apoptosis in cancer cells.
  • Modulation of Inflammatory Pathways : MTC inhibits COX-1 enzymes, reducing the production of pro-inflammatory mediators.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of MTC against several bacterial strains. Results indicated that MTC exhibited significant inhibition zones, suggesting its potential as an antibacterial agent.
  • Cancer Cell Studies : In vitro experiments demonstrated that MTC treatment led to a dose-dependent increase in apoptotic cells among various cancer cell lines. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Research : In a mouse model of inflammation, administration of MTC derivatives resulted in a marked reduction in paw edema compared to controls. Histopathological examinations revealed decreased inflammatory cell infiltration in treated groups .

Properties

IUPAC Name

5-methyl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-5(2-7)6-3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVOHAAXXVHNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454892
Record name 5-Methylthiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261710-79-6
Record name 5-Methylthiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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